
4-Ethynyloxane-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyloxane-4-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features an ethynyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom. The presence of the carboxylic acid functional group makes it a versatile compound in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, where an ethynyl group is introduced to the oxane ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .
Another method involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. This method can be used to introduce the carboxylic acid group onto the oxane ring .
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyloxane-4-carboxylic acid may involve large-scale Sonogashira cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Ethynyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethynyl derivatives.
科学的研究の応用
4-Ethynyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-Ethynyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar carboxylic acid functionality and are used in drug development.
Ethynyl-3-hydroxyquinoline-4-carboxylic acids: These compounds contain an ethynyl group and a carboxylic acid group, similar to 4-Ethynyloxane-4-carboxylic acid.
Uniqueness
4-Ethynyloxane-4-carboxylic acid is unique due to its combination of an ethynyl group and an oxane ring with a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
4-ethynyloxane-4-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-2-8(7(9)10)3-5-11-6-4-8/h1H,3-6H2,(H,9,10) |
InChIキー |
UNYZHEATJZZZPV-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
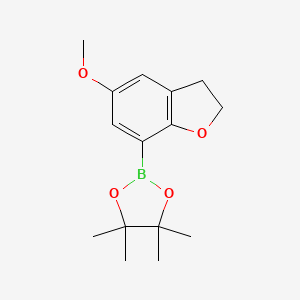
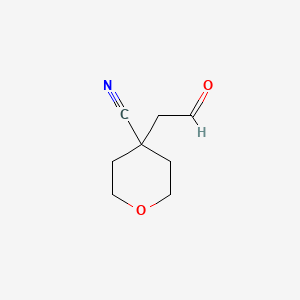
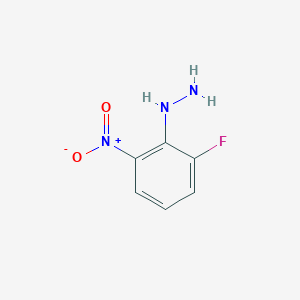
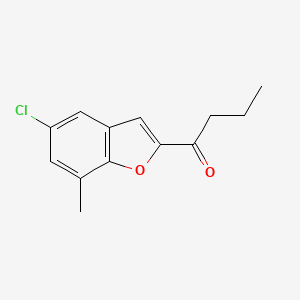
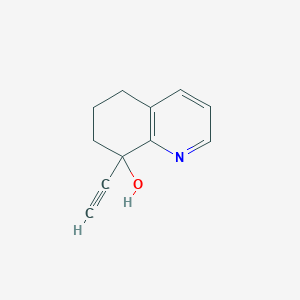

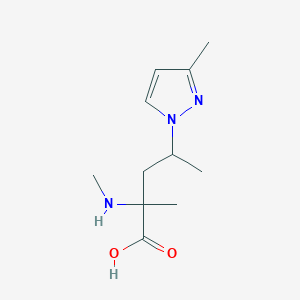

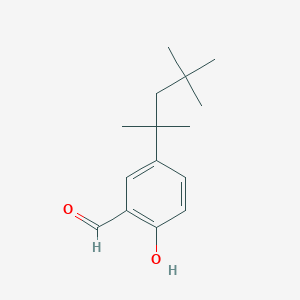
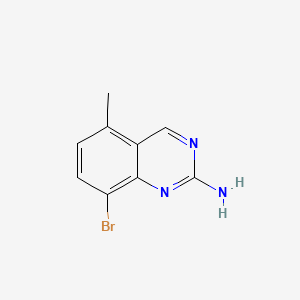

![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

